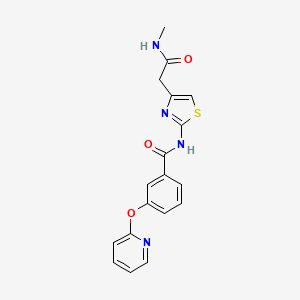

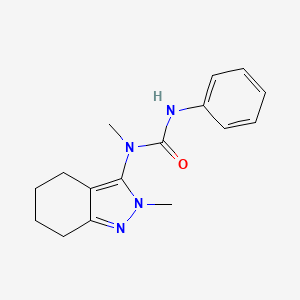

![molecular formula C23H19N3O2S B2664465 N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 1903058-91-2](/img/structure/B2664465.png)

N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

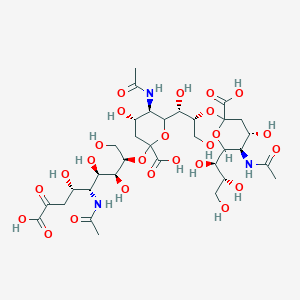

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide” is a complex organic molecule. It contains a bipyridine moiety, a biphenyl moiety, and a sulfonamide group. Bipyridine residues are amongst the most intensively studied building blocks in supramolecular chemistry . They have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bipyridine and biphenyl moieties, and the introduction of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be quite complex. It would include a bipyridine ring system, a biphenyl ring system, and a sulfonamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse, given the different functional groups present in the molecule. The bipyridine and biphenyl moieties might be involved in π-π stacking interactions and other aromatic reactions, while the sulfonamide group could participate in a variety of reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with various chemical reagents .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

One-Pot Synthesis Techniques : One-pot synthesis methodologies offer efficient routes to biphenyl-4-sulfonamides, which are structurally related to the compound . For instance, an efficient one-pot, water-promoted method for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides was developed using palladium catalysis under microwave irradiation. This approach demonstrates acid-free conditions, good substrate scope, excellent functional group compatibility, and high yields, showcasing an advanced method for synthesizing complex sulfonamide compounds (H. Zhiyou et al., 2015).

Chemical Reactions and Applications

Cross Coupling Reactions : Cross-coupling methodologies are crucial for the synthesis of pyridinyl-substituted sulfonamides. Research demonstrates the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides via the reaction of 3-bromopyridine with various sulfonamides, catalyzed by copper and pyridin-2-yl dione derivatives (Xiaojun Han, 2010).

Biocatalysis in Drug Metabolism : The application of biocatalysis for the synthesis of drug metabolites offers insights into the metabolic pathways and potential applications of sulfonamide compounds. A study utilized Actinoplanes missouriensis for the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, indicating the potential of microbial systems in elucidating the metabolism of sulfonamide-based drugs (M. Zmijewski et al., 2006).

Potential Pharmaceutical Applications

Antimicrobial Activity : The synthesis of novel sulfonamide derivatives and their investigation for antimicrobial activity underline the pharmaceutical relevance of such compounds. For example, new acridine and bis acridine sulfonamides showed inhibitory activity against cytosolic carbonic anhydrase isoforms, suggesting potential applications in developing antimicrobial and anticancer agents (Ramazan Ulus et al., 2013).

Corrosion Inhibition : Sulfonamide compounds have also been explored for their potential in corrosion inhibition, demonstrating the versatility of sulfonamides beyond biomedical applications. For instance, certain sulfonamide drugs were evaluated as inhibitors for mild steel corrosion, suggesting applications in material science and engineering (Hari Kumar Sappani et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended applications. For example, if it were being studied for use as a drug, future research might focus on optimizing its synthesis, improving its pharmacological properties, or exploring new therapeutic applications .

Eigenschaften

IUPAC Name |

3-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c27-29(28,22-10-4-8-20(16-22)18-6-2-1-3-7-18)26-17-21-9-5-13-25-23(21)19-11-14-24-15-12-19/h1-16,26H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRNWVXAGUODMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,4'-bipyridine]-3-yl}methyl)-[1,1'-biphenyl]-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

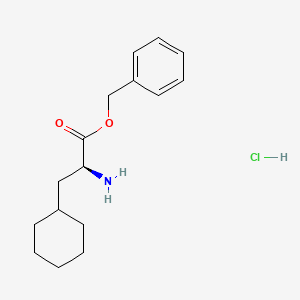

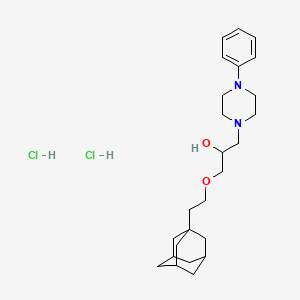

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2664383.png)

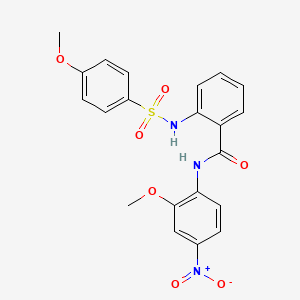

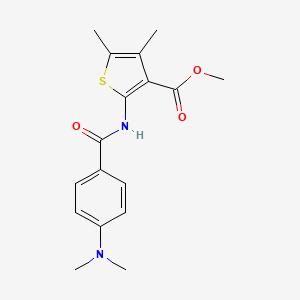

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)

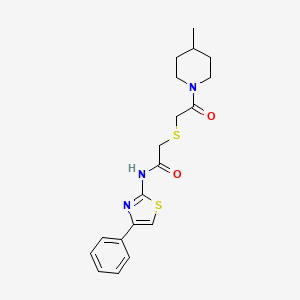

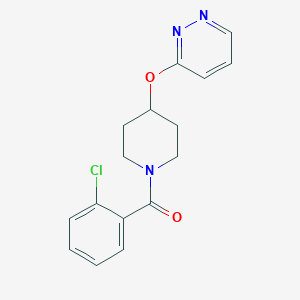

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664388.png)

![4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2664391.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2664395.png)